4-Chloro-(alpha-phenyl)cinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWKAXRIXMCDDY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7466-99-1 | |
| Record name | NSC400625 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
E/z Isomerism:the Double Bond in the Acrylic Acid Moiety of Cinnamic Acid Gives Rise to Cis Z and Trans E Geometric Isomers.
The trans (E) isomer is the most common and typically more stable form found in nature. mdpi.com
In many biological assays, the E-isomer of cinnamic acid derivatives shows significantly higher potency. For example, in a study of α-phenyl substituted cinnamic acid derivatives, the E-isomer demonstrated moderate PPARγ transactivation and a strong glucose-lowering effect, while the corresponding Z-isomer was found to be much less potent. nih.gov This suggests that the spatial arrangement of the phenyl ring and the carboxylic acid group is crucial for interacting with biological targets.
Chirality at the Alpha Carbon:the Presence of the α Phenyl Group Makes the Alpha Carbon a Chiral Center. This Means That 4 Chloro Alpha Phenyl Cinnamic Acid Can Exist As a Pair of Enantiomers: R 4 Chloro Alpha Phenyl Cinnamic Acid and S 4 Chloro Alpha Phenyl Cinnamic Acid.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities, potencies, and metabolic fates. nih.gov
This stereoselectivity often arises from specific three-point interactions with chiral biological targets like enzymes or receptors. While direct studies on the enantiomers of 4-Chloro-(alpha-phenyl)cinnamic acid are not available, research on other chiral molecules shows that only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects. nih.gov
Therefore, a complete understanding of the biological potential of this compound would require the separate synthesis and evaluation of each of its stereoisomers.
| Stereochemical Feature | Isomers | General Importance in Biological Efficacy | Reference |
| Geometric Isomerism (at C=C double bond) | E (trans) vs. Z (cis) | The E isomer is often significantly more potent in biological assays. | nih.gov |
| Chirality (at α-carbon) | (R) vs. (S) enantiomers | Enantiomers can have vastly different activities and potencies due to stereospecific interactions with biological targets. | nih.govnih.gov |
Spectroscopic Characterization for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Chloro-α-phenylcinnamic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the vinylic proton.
The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the phenyl ring attached to the α-carbon are expected to show a complex multiplet pattern. The protons on the 4-chlorophenyl ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic proton (=CH) is anticipated to resonate as a singlet further downfield due to the deshielding effects of the adjacent carbonyl group and aromatic rings. The acidic proton of the carboxylic acid group (-COOH) will appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be concentration and solvent dependent.
Expected ¹H NMR Chemical Shifts for 4-Chloro-α-phenylcinnamic acid
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (Phenyl group) | 7.20 - 7.50 | Multiplet | Protons of the unsubstituted phenyl ring. |
| Aromatic-H (4-Chlorophenyl group) | 7.30 - 7.60 | Doublet of Doublets | Protons ortho and meta to the chlorine atom. |
| Vinylic-H | ~7.80 | Singlet | Deshielded by the carbonyl and aromatic rings. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-Chloro-α-phenylcinnamic acid will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 125-145 ppm. The carbon atom bearing the chlorine (C-Cl) will be influenced by the halogen's electronegativity and its chemical shift can be predicted based on empirical data for similar chlorinated aromatic compounds. The quaternary carbons, including the one attached to the chlorine and the vinylic carbons, will also have characteristic chemical shifts. A study of related p-chloro-substituted cinnamic acids reports the carbonyl carbon chemical shift to be around 173 ppm in the solid state. researchgate.net
Expected ¹³C NMR Chemical Shifts for 4-Chloro-α-phenylcinnamic acid
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 168 - 175 |
| Aromatic C-Cl | 135 - 140 |
| Aromatic Quaternary C | 130 - 145 |
| Aromatic CH | 125 - 135 |
| Vinylic Quaternary C | 130 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for the definitive assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 4-Chloro-α-phenylcinnamic acid, COSY would show correlations between the coupled protons within the aromatic rings. For instance, the ortho, meta, and para protons of the unsubstituted phenyl ring would exhibit cross-peaks, helping to trace the connectivity within that ring. Similarly, the coupled protons on the 4-chlorophenyl ring would show correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct attachment between a proton and a carbon. This allows for the unambiguous assignment of the signals for all protonated carbons in the molecule, such as the aromatic CH groups and the vinylic CH.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the vinylic proton would show a correlation to the carbonyl carbon (a three-bond coupling), as well as to carbons in both aromatic rings. The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons within their respective rings.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FT-IR spectrum of 4-Chloro-α-phenylcinnamic acid is expected to show characteristic absorption bands for the carboxylic acid and alkene functional groups, as well as the aromatic rings. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. For the related trans-cinnamic acid, the C=O stretching vibration is observed around 1680 cm⁻¹, and the C=C stretching is seen at approximately 1630 cm⁻¹. rsc.org
Expected Characteristic FT-IR Absorption Bands for 4-Chloro-α-phenylcinnamic acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Alkene) | 1620 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings and alkenes.
In the Raman spectrum of 4-Chloro-α-phenylcinnamic acid, the C=C stretching vibrations of the aromatic rings and the alkene are expected to produce strong signals. The symmetric C=C stretching of the benzene rings would be particularly prominent. The C=O stretch of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl stretch would also be observable. Studies on the photodimerization of chloro-derivatives of trans-cinnamic acid have utilized Raman microscopy to monitor changes in the vibrational modes of the molecule.
Expected Characteristic Raman Shifts for 4-Chloro-α-phenylcinnamic acid
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3080 | Strong |
| C=C Stretch (Alkene and Aromatic) | 1580 - 1640 | Strong |
| C=O Stretch (Carboxylic Acid) | 1650 - 1680 | Weak to Medium |
| Ring Breathing (Aromatic) | ~1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
For 4-Chloro-(alpha-phenyl)cinnamic acid, the UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π → π* transitions. The core structure, α-phenylcinnamic acid, possesses a conjugated system involving the phenyl ring and the acrylic acid moiety. The presence of the additional phenyl group and the chloro substituent on the cinnamic acid backbone would influence the electronic environment and, consequently, the absorption maxima (λmax).
The electronic transitions in the parent compound, cinnamic acid, are well-documented and typically involve a strong π → π* transition. rsc.org The introduction of a phenyl group at the alpha position and a chloro group at the 4-position of the other phenyl ring would likely lead to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.
A hypothetical UV-Vis data table for this compound, based on the analysis of similar compounds, might look as follows. It is important to note that these are expected values and would need to be confirmed by experimental data.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Ethanol | ~280-320 | ~15,000-25,000 | π → π |
| Methanol | ~280-320 | ~15,000-25,000 | π → π |
These values are estimations based on the analysis of structurally related compounds and are for illustrative purposes only.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound (molecular formula: C15H11ClO2), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The presence of chlorine is particularly notable, as its isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) would be clearly resolved in the mass spectrum, providing a distinctive signature for chlorine-containing compounds.
The expected HRMS data for the molecular ion [M+H]+ of this compound is presented in the table below.
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [M+H]+ | 259.0475 | To be determined experimentally | C15H1235ClO2 |
| [M+H]+ | 261.0445 | To be determined experimentally | C15H1237ClO2 |
The observed m/z values would be obtained from the experimental HRMS spectrum.
The synthesis of α-phenylcinnamic acid derivatives has been described in the scientific literature, often through methods like the Perkin or Knoevenagel-Doebner condensations. The characterization of these synthesized compounds would invariably rely on techniques such as NMR, IR, and the mass spectrometry methods detailed above to confirm their structure and purity. While a comprehensive public dataset for this compound is not readily found, the principles of its spectroscopic analysis are well-established within the field of organic chemistry.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (lowest energy state). In studies of related cinnamic acid derivatives, DFT methods, often using the B3LYP functional with a basis set like 6-311G**, are employed to calculate the equilibrium geometry. mdpi.comresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.
For 4-Chloro-(alpha-phenyl)cinnamic acid, a DFT optimization would provide precise data on the spatial arrangement of its atoms. This would include the planarity of the cinnamic acid backbone, the orientation of the phenyl and 4-chlorophenyl rings, and the conformation of the carboxylic acid group. This optimized structure is the foundation for all other computational predictions.
Table 1: Predicted Geometrical Parameters for this compound (Note: The following table is a template representing the type of data that would be generated from a DFT geometry optimization. Specific values require dedicated computational analysis.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (acrylate) | Calculation Required |
| C-C (alpha-phenyl) | Calculation Required | |
| C-Cl | Calculation Required | |
| C=O | Calculation Required | |
| C-O | Calculation Required | |
| Bond Angle | C=C-C (phenyl) | Calculation Required |
| O=C-O | Calculation Required | |
| Dihedral Angle | Phenyl-Acrylate | Calculation Required |
| Chlorophenyl-Acrylate | Calculation Required |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net
In studies of similar molecules like trans-4-methoxycinnamic acid, the HOMO is typically distributed across the phenyl ring and the conjugated π-system, while the LUMO is often located on the carboxylic acid group. rsisinternational.org For this compound, the HOMO would likely be centered on the π-system of the cinnamic core and the electron-rich chlorophenyl ring. The LUMO would be expected to be distributed over the electron-accepting carboxylic acid moiety. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intramolecular charge transfer. rsisinternational.org
Table 2: Predicted Electronic Properties of this compound (Note: This table illustrates key descriptors derived from FMO analysis. Specific values must be determined computationally.)
| Parameter | Symbol | Formula | Predicted Value |
| HOMO Energy | EHOMO | - | Calculation Required |
| LUMO Energy | ELUMO | - | Calculation Required |
| Energy Gap | ΔE | ELUMO - EHOMO | Calculation Required |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Calculation Required |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Calculation Required |
| Electrophilicity Index | ω | χ²/2η | Calculation Required |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the strength of these interactions as stabilization energies (E(2)). rsc.orgmolfunction.comaiu.edu This analysis is critical for understanding hyperconjugation, resonance effects, and the nature of hydrogen bonds.
For this compound, NBO analysis would reveal key intramolecular interactions, such as the delocalization of π-electrons from the aromatic rings into the acrylate (B77674) system. It would also quantify the stabilizing energy of potential intermolecular hydrogen bonds, particularly the interaction between the carboxylic acid group of one molecule and another, which is crucial for understanding its crystal packing and behavior in solution.
Table 3: Potential NBO Donor-Acceptor Interactions in this compound (Note: This table shows examples of interactions that NBO analysis would investigate. The stabilization energy E(2) quantifies the strength of these interactions.)
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
| π(C=C) | π(C=O) | Intramolecular π-conjugation | Calculation Required |
| π(Phenyl Ring) | π(C=C) | Intramolecular π-conjugation | Calculation Required |
| LP(O) | σ(C-O) | Intramolecular hyperconjugation | Calculation Required |
| LP(O)Molecule A | σ(O-H)Molecule B | Intermolecular H-Bond | Calculation Required |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to assign specific absorption bands to the vibrational modes of the molecule, such as C=O stretching, C-H bending, and C-Cl stretching. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of experimental NMR spectra. While experimental spectra for the related 4-Chloro-cinnamic acid are available, predicted spectra for the alpha-phenyl derivative would help confirm its structure. spectrabase.com
Table 4: Representative Predicted Vibrational Frequencies for this compound (Note: This table provides an example of how theoretical vibrational frequencies are correlated with functional group motions. Values require specific calculations.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | Calculation Required |
| C=O Stretch | Carboxylic Acid | Calculation Required |
| C=C Stretch | Alkene | Calculation Required |
| C-Cl Stretch | Chlorophenyl | Calculation Required |
| C-H Aromatic Bending | Phenyl Rings | Calculation Required |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. ajpp.in
Docking simulations for this compound would involve placing the molecule into the active site of a selected biological target. The simulation algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov Studies on other cinnamic acid derivatives have explored their potential as inhibitors of targets like matrix metalloproteinases and epidermal growth factor receptor. genominfo.orgfip.org
A successful docking study would predict the binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki), which indicates the strength of the ligand-receptor interaction. It would also reveal the specific binding mode, identifying the key amino acid residues in the protein's active site that form hydrogen bonds, salt bridges, or other interactions with the ligand. This information is vital for structure-activity relationship (SAR) studies and for designing more potent derivatives. semanticscholar.org
Table 5: Hypothetical Molecular Docking Results for this compound (Note: This table illustrates the typical output from a molecular docking simulation against a hypothetical protein target.)
| Parameter | Description | Predicted Outcome |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | Simulation Required |
| Inhibition Constant (Ki) | The concentration required to inhibit 50% of the enzyme's activity. | Simulation Required |
| Key Interacting Residues | Amino acids in the receptor's active site that form significant bonds with the ligand. | Simulation Required |
| Hydrogen Bonds | Specific hydrogen bond donor-acceptor pairs between the ligand and receptor. | Simulation Required |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Simulation Required |
Identification of Putative Molecular Targets
The initial step in understanding the pharmacological potential of a compound is the identification of its molecular targets. For derivatives of cinnamic acid, a variety of biological targets have been proposed and investigated using computational methods, primarily through molecular docking simulations. These studies, while not exclusively focused on this compound, provide a strong basis for identifying its putative molecular targets.
Molecular docking studies on related cinnamic acid derivatives have suggested potential interactions with several key enzymes and receptors involved in various disease pathways. For instance, derivatives of 4-chlorocinnamic acid have been evaluated for their antimicrobial activity, with molecular docking suggesting that the enzyme 14α-demethylase, crucial for fungal cell membrane integrity, is a likely target. nih.gov The binding affinity of these compounds to the active site of the enzyme indicates a potential mechanism of action.
Furthermore, broader studies on cinnamic acid derivatives have identified other potential targets. These include matrix metalloproteinases (MMPs), such as MMP-9, which are implicated in cancer metastasis. nih.gov In silico screening of cinnamic acid derivatives has shown significant binding affinities to the catalytic domain of MMP-9. nih.gov Other identified targets for the cinnamic acid scaffold include DNA Gyrase B and topoisomerase IV in bacteria, suggesting a role as antibacterial agents. aip.org The epidermal growth factor receptor (EGFR) has also been identified as a potential target for cinnamic amide derivatives in the context of cancer therapy. researchgate.net
Based on these findings for structurally similar compounds, the putative molecular targets for this compound are likely to include:
Fungal Enzymes: 14α-demethylase
Bacterial Enzymes: DNA Gyrase B, Topoisomerase IV
Cancer-Related Enzymes: Matrix Metalloproteinase-9 (MMP-9), Epidermal Growth Factor Receptor (EGFR) Kinase
The following table summarizes the potential molecular targets and the computational methods used for their identification based on studies of related cinnamic acid derivatives.
| Putative Molecular Target | Associated Disease/Function | Computational Method | Reference Compound Class |
| 14α-demethylase | Fungal Infections | Molecular Docking | 4-chlorocinnamic acid esters nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Cancer, Inflammation | Molecular Docking, Molecular Dynamics | Cinnamic acid derivatives nih.gov |
| DNA Gyrase B / Topoisomerase IV | Bacterial Infections | Molecular Docking | Cinnamic acid derivatives aip.org |
| EGFR Kinase | Cancer | QSAR, Molecular Docking | Cinnamic amides researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in predicting the efficacy of new molecules and in understanding the structural features that govern their function.
Development of Predictive Models for Biological Efficacy
While specific QSAR models for this compound are not available, numerous studies have successfully developed predictive models for various biological activities of cinnamic acid derivatives. These models are typically built using statistical methods like multiple linear regression (MLR) and machine learning algorithms.
For example, QSAR models have been developed to predict the antitubercular activity of a series of cinnamic acid derivatives. nih.gov These models use a set of calculated molecular descriptors to predict the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov Similarly, QSAR studies have been employed to predict the anticancer activity of chalcone-cinnamic acid hybrids against human breast cancer cell lines. nih.gov These models can qualitatively predict the most active derivatives within a series. nih.gov
The development of a predictive QSAR model for a series including this compound would involve synthesizing a library of related compounds, evaluating their biological activity against a specific target, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model.
Elucidation of Structural Descriptors Influencing Activity
QSAR studies are pivotal in identifying the key molecular features, or descriptors, that influence the biological activity of a compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
In studies of cinnamic acid derivatives, several structural descriptors have been found to be important for their biological activity. For antitubercular activity, geometrical and electronic properties of the cinnamic acid derivatives were identified as the main influencing factors in a QSAR model. nih.gov For antimicrobial activity, QSAR investigations of esters and amides of cinnamic acid have highlighted the importance of certain physicochemical properties. rsdjournal.org
For this compound, the key structural descriptors influencing its activity would likely include:
The 4-chloro substitution on the phenyl ring: This would significantly impact the electronic properties of the aromatic system.
The carboxylic acid group: This group is crucial for forming hydrogen bonds and other interactions with biological targets.
The following table presents examples of structural descriptors and their potential influence on the activity of cinnamic acid derivatives, which can be extrapolated to this compound.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding pocket of the target. |
| Hydrophobic | LogP | Affects the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in the target. |
| Topological | Connectivity Indices | Relates to the overall shape and branching of the molecule. |
Molecular Dynamics Simulations for Conformational Space and Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational space of a ligand and its interactions with a protein target over time. This method offers deeper insights than static docking studies.
While specific MD simulations for this compound are not reported, the methodology has been applied to other cinnamic acid derivatives to study their stability and interactions within the binding sites of their target proteins. For instance, MD simulations have been used to examine the stability of the docked poses of potent cinnamic acid-derived inhibitors within the active site of MMP-9. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govgenominfo.org
An MD simulation of this compound complexed with a putative target, such as MMP-9, would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the trajectory of all atoms over a period of nanoseconds. The analysis of this trajectory would provide information on:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
The results of such simulations would be crucial for validating the binding mode predicted by molecular docking and for understanding the dynamic nature of the interaction between this compound and its potential biological targets.
Biological Activity Investigations and Mechanistic Elucidation Excluding Clinical Data
Anticancer Research
No published research was found investigating the anticancer properties of 4-Chloro-(alpha-phenyl)cinnamic acid.
Cinnamic acid and its derivatives, as a class of compounds, are recognized for their potential anticancer activities, which are thought to be mediated through various mechanisms. mdpi.com The α,β-unsaturated carbonyl moiety present in many cinnamic acid derivatives is considered a Michael acceptor and is believed to contribute to their anticancer effects by interacting with cellular targets. mdpi.com Studies on other cinnamic acid derivatives have shown activities such as the inhibition of DNA topoisomerase I. nih.gov For example, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. mdpi.com However, these findings are on related but distinct molecules and cannot be extrapolated to this compound.
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
Cinnamic acid and its derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. The introduction of different functional groups to the cinnamic acid scaffold can modulate this activity.
For instance, a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed their cytotoxic potential. nih.gov An MTT assay on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines showed that compounds 16c , 16d , 17a , and 17d had the most potent activity, with IC₅₀ values below 10 µg/mL. nih.gov In contrast, compound 16f was the least active against these cancer cells, with an IC₅₀ greater than 60 µg/mL. nih.gov
Another study synthesized a series of piperoniloyl and cinnamoyl-based amides and tested them against colorectal cancer (CRC) cells. unimi.it Compound 8d , which contains a 4-chlorobenzyl group, was identified as a potent antiproliferative agent in its subseries. unimi.it Similarly, compound 9f , featuring a 3,4-dichlorobenzyl substituent, also showed noteworthy antiproliferative activity. unimi.it
The parent compound, cinnamic acid, has an IC₅₀ of 2.4 mM in the HT-144 human melanoma cell line. nih.gov Research on other derivatives, such as α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), showed a dose- and time-dependent decrease in the proliferation of breast cancer cells (MCF-7, T47D, and MDA-231). nih.gov Furthermore, chalcone (B49325) derivatives, which share structural similarities, have also been evaluated. Chalcones 12 and 13 showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values between 3 and 4 μM for MCF-7 cells. nih.gov
Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d, 17a, 17d) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | nih.gov |
| Piperoniloyl and cinnamoyl-based amide (8d) | Colorectal Cancer Cells | Identified as a potent antiproliferative agent | unimi.it |
| Piperoniloyl and cinnamoyl-based amide (9f) | Colorectal Cancer Cells | Showed interesting antiproliferative activity | unimi.it |
| Cinnamic acid | HT-144 (Melanoma) | 2.4 mM | nih.gov |
| α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-231 (Breast) | Dose- and time-dependent decrease in proliferation | nih.gov |
| Chalcones 12 and 13 | MCF-7 (Breast) | 3-4 μM | nih.gov |
Modulation of Apoptosis and Cell Cycle Progression
The anticancer effects of cinnamic acid derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Studies have shown that cinnamic acid can induce apoptosis in human melanoma cells, which is associated with DNA damage and subsequent inhibition of DNA synthesis. nih.gov In HT-144 melanoma cells, treatment with cinnamic acid led to an increased frequency of hypodiploid cells, indicating cell death, and a decrease in the percentage of cells in the S phase of the cell cycle. nih.gov The induction of apoptosis was confirmed by the activation of caspase-3. nih.gov
Similarly, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) was found to induce both early and late apoptosis in breast cancer cell lines MCF-7, MDA/MB 231, and T47D. plos.org This apoptotic induction was correlated with an increase in the pro-apoptotic protein Bax and the ratio of Bax to the anti-apoptotic protein Bcl-2, suggesting a shift in the cellular balance towards programmed cell death. nih.govplos.org This effect was observed to be independent of the p53 tumor suppressor protein. nih.govplos.org
Other natural phenolic compounds like curcumin (B1669340) and resveratrol (B1683913) also induce apoptosis in various tumor cell lines, often associated with the downregulation of the bcl-2 gene. waocp.org In some cases, such as with cinobufagin (B1669057) in nasopharyngeal carcinoma cells, cell cycle arrest occurs at the S phase, mediated by the downregulation of CDK2 and cyclin E. nih.gov For some colorectal cancer-active cinnamic acid derivatives, the mechanism involves the upregulation of p21, a protein involved in both cell cycle arrest and apoptosis. unimi.it
Investigation of Specific Molecular Targets
Matrix Metallopeptidase 9 (MMP-9)
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme that plays a critical role in the degradation of the extracellular matrix, a process essential for cancer invasion and metastasis. nih.govnih.gov Overexpression of MMP-9 is linked to numerous cancers, making it a key therapeutic target. nih.govnih.gov Cinnamic acid derivatives have been identified as potential inhibitors of MMP-9. nih.gov
The inhibitory mechanism often involves the binding of the inhibitor to the zinc ion within the enzyme's catalytic site. nih.gov Molecular docking studies have been employed to predict the binding affinity of various cinnamic acid derivatives to the MMP-9 catalytic domain. nih.gov For example, in one study, cynarin (B1669657) and chlorogenic acid showed a significant binding affinity, with calculated inhibition constants (Ki) in the picomolar range, identifying them as highly potent MMP-9 inhibitors among the studied derivatives. nih.gov The design of novel cinnamic acid derivatives often incorporates a hydroxamate group, intended to interact with the zinc ion and key amino acid residues like Leu188, Ala189, and Glu227 in the MMP-9 active site. biointerfaceresearch.com
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is an enzyme involved in the biosynthesis of potent androgens and also functions as a prostaglandin (B15479496) F synthase. researchgate.netgenecards.org Its upregulation is associated with the progression and drug resistance of several cancers, including prostate and hepatocellular carcinoma. nih.gov Consequently, inhibitors of AKR1C3 are being investigated as potential cancer therapies. researchgate.netnih.gov
While direct studies on this compound as an AKR1C3 inhibitor are not prominent in the search results, the broader class of cinnamic acids and related small molecules are being explored. For instance, the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) has been shown to be an AKR1C3 inhibitor that can suppress the growth of hepatocellular carcinoma cell lines. nih.govnih.gov The search for novel, selective AKR1C3 inhibitors has led to the discovery of various structural scaffolds, including salicylates and N-phenylanthranilic acids, through virtual screening of fragment libraries. exlibrisgroup.com
Anti-Inflammatory and Antioxidant Activity Studies
Inflammation is a key process that can contribute to the development of chronic diseases, including cancer. nih.govnih.gov Cinnamic acid and its derivatives have been evaluated for their anti-inflammatory and antioxidant properties. nih.gov
In one study, phenyl-substituted cinnamic acids demonstrated better inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in the inflammatory pathway, than non-substituted derivatives. nih.gov The antioxidant capacity of these compounds was also notable, with phenyl-substituted acids showing remarkable free radical scavenging activity (84%–92% at 0.1 mM concentration) in an AAPH assay. nih.gov Another study investigating N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives found that compounds 16f and 17d possessed the strongest antioxidant properties in both DPPH and ABTS assays. nih.gov
Neuroprotective Potential
Research has begun to uncover the neuroprotective effects of cinnamic acid and its derivatives, suggesting potential applications in neurodegenerative diseases. nih.govmdpi.com One of the mechanisms involves the inhibition of protein aggregation, a hallmark of many neurodegenerative disorders.
For example, certain naturally occurring cinnamic acid derivatives have been shown to prevent the amyloid transformation of alpha-synuclein (B15492655), a protein centrally implicated in Parkinson's disease. nih.gov Studies have demonstrated that compounds like ferulic acid and 3,4-dimethoxycinnamic acid can effectively inhibit alpha-synuclein fibrillization. nih.govmdpi.com The proposed mechanism suggests that these compounds may alter the structure of early protein aggregates, thereby preventing the formation of mature, toxic fibrils. nih.gov Furthermore, oral administration of cinnamic acid has been shown to attenuate glial activation, inflammation, and neuronal apoptosis in a mouse model of Sandhoff disease, a lysosomal storage disorder, acting through a PPARα-dependent mechanism. nih.gov
Other Pharmacological Research Areas
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis drugs. nih.govmdpi.com Cinnamic acid and its derivatives have shown promise in this area.
Cinnamic acid itself has been reported to display synergistic effects when combined with existing anti-tuberculosis drugs like amikacin, clofazimine, isoniazid, and rifampin against M. tuberculosis and M. avium. nih.gov Furthermore, certain cinnamic acid derivatives have demonstrated the ability to inhibit quorum sensing, a cell-to-cell communication system important for biofilm formation in bacteria, which can contribute to treatment failure. nih.gov For example, 4-chlorocinnamic acid was shown to completely inhibit quorum sensing at a concentration of 5 mM. nih.gov
Synthetic derivatives are also being actively investigated. A study on N-{[4-chloro-5-methyl-2-(naphthalen-1-ylmethylthio)phenyl]sulfonyl}cinnamamide and related compounds showed they were active against clinical strains of Enterococcus spp., which can be difficult to treat. nih.gov Another study identified a triazole thiol derivative as a promising anti-TB agent against both the standard H37Rv strain and multi-drug-resistant (MDR) strains of Mtb, with a potential mechanism involving the inhibition of the KasA enzyme, which is crucial for building the mycobacterial cell wall. mdpi.com
Antidiabetic Activity and Related Molecular Pathways
Direct experimental studies investigating the antidiabetic activity and specific molecular pathways of this compound are not extensively documented in publicly available scientific literature. However, the therapeutic potential of the broader class of cinnamic acid derivatives in the context of diabetes management has been a subject of considerable research. rsdjournal.orgresearchgate.net These studies provide a framework for understanding the potential mechanisms through which a substituted cinnamic acid like the 4-chloro-alpha-phenyl derivative might exert its effects.
The parent compound, cinnamic acid, and its various derivatives are known to influence glucose homeostasis through multiple pathways. nih.govresearchgate.net Key mechanisms identified in preclinical models include:
Stimulation of Insulin (B600854) Secretion: Certain cinnamic acid derivatives have been shown to stimulate insulin secretion from pancreatic β-cells. nih.gov A structure-activity relationship analysis of nine derivatives revealed that the introduction of a hydroxy group at the meta-position or a methoxy (B1213986) group at the para-position was a key pharmacophore for this activity. nih.gov
Enhanced Glucose Uptake: Cinnamic acid can enhance glucose uptake in muscle cells (L6 myotubes), a mechanism partly attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition leads to improved glucose utilization.
Inhibition of α-Glucosidase: Some related natural compounds are known to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into simple sugars. nih.gov Inhibition of this enzyme delays carbohydrate absorption, thereby mitigating postprandial hyperglycemia. For instance, the related natural product Lariciresinol inhibits α-glucosidase with an IC₅₀ value of 6.97 ± 0.37 µM. nih.gov
While these findings relate to the general cinnamic acid scaffold, the specific contributions of the 4-chloro and alpha-phenyl substituents on these antidiabetic pathways remain to be elucidated through direct research on this compound.
Anti-HIV Activity in In Vitro Models
As with its antidiabetic properties, there is a notable lack of specific research focused on the anti-HIV activity of this compound in in vitro models. However, the cinnamic acid scaffold is present in a variety of natural and synthetic compounds that have been evaluated for antiviral properties, including against HIV. eurekaselect.com
Phenolic compounds, which include the cinnamic acid family, are considered a promising group of natural products for the development of novel anti-HIV agents. herbapolonica.pl Research into related structures provides insight into potential mechanisms:
Inhibition of HIV Reverse Transcriptase (RT): Some natural phenolics and cinnamic acid derivatives have demonstrated the ability to inhibit HIV-RT, a critical enzyme for viral replication. bibliotekanauki.pl
Inhibition of HIV Integrase: Other related compounds, such as rosmarinic acid, have been found to inhibit HIV integrase, another essential viral enzyme. bibliotekanauki.pl
Inhibition of Viral Entry/Fusion: Certain complex natural products containing related structural motifs have been reported to prevent the fusion of the virus with the host cell membrane. nih.gov
Transcriptional Inhibition: Related structures like 4-phenylcoumarins have been shown to inhibit HIV replication by acting as antagonists of the Tat protein and NF-kappaB, both of which are crucial for viral gene transcription. nih.gov
Although these activities are documented for related but structurally distinct molecules, they highlight plausible antiviral strategies that could be explored for novel derivatives like this compound. The specific impact of its chloro and phenyl substitutions on any potential anti-HIV efficacy is yet to be determined.
Comprehensive Structure-Activity Relationship (SAR) Analysis
Impact of Substitution Patterns on Biological Profiles
The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the acrylic acid chain. mdpi.com While specific SAR data for this compound is scarce, general principles derived from related compounds can provide valuable insights.
Phenyl Ring Substitution: The phenyl ring is a common site for modification. The electronic properties of the substituent play a critical role.
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as the chloro substituent at the para (4-position) of the phenyl ring in the target compound, is known to significantly modulate bioactivity. In studies on other cinnamic acid derivatives, para-positioned electron-withdrawing groups have been shown to enhance antimicrobial activity. For example, a derivative with a carboxylic acid at the para-position exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. nih.gov This suggests that the 4-chloro group could be a favorable substitution for certain biological profiles.
Electron-Donating Groups: In contrast, electron-donating groups like hydroxyl or methoxy groups can also confer potent activity, though often through different mechanisms. For instance, a para-methoxy group was found to be important for stimulating insulin secretion in one study. nih.gov
Alpha-Carbon Substitution: The substitution at the alpha-carbon of the acrylic acid chain introduces further structural diversity.
α-Phenyl Group: The presence of an α-phenyl group , as seen in this compound, creates a more complex, three-dimensional structure. In a study synthesizing thiazolidinedione derivatives of α-phenyl substituted cinnamic acid, the resulting compounds demonstrated a strong glucose-lowering effect, indicating that this substitution is compatible with potent biological activity. nih.gov
The combination of a para-chloro substituent and an α-phenyl group in a single molecule presents a unique chemical entity whose biological profile will be a composite of the effects of both substitutions.
| Substituent Type | Position | General Effect on Biological Activity (Examples from related compounds) | Reference |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Para | Often enhances antimicrobial or antifungal activity. | mdpi.comnih.gov |
| Electron-Donating (e.g., -OH, -OCH₃) | Para, Meta | Can enhance antidiabetic (insulin secretagogue) or antioxidant activity. | nih.gov |
| Phenyl Group | Alpha (α) | Compatible with potent antidiabetic activity in certain derivative series. | nih.gov |
Applications of 4 Chloro Alpha Phenyl Cinnamic Acid in Chemical Research and Technology
Role as Key Intermediates and Building Blocks in Organic Synthesis
In the field of organic synthesis, cinnamic acid and its derivatives are recognized as valuable precursors for a myriad of organic compounds. wikipedia.org 4-Chloro-(alpha-phenyl)cinnamic acid, with its distinct functional groups, serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
The presence of the carboxylic acid, alkene, and the chloro-substituted phenyl ring allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, opening pathways to a wide range of derivatives. mdpi.com The double bond can undergo addition reactions, such as halogenation or epoxidation, and can also participate in cycloaddition reactions. The chloro-substituent on the phenyl ring can be a site for nucleophilic aromatic substitution or can influence the reactivity of the ring in electrophilic substitution reactions.
While specific, multi-step total syntheses prominently featuring this compound as a key intermediate are not extensively documented in mainstream literature, its potential is evident from the rich chemistry of related cinnamic acids. For instance, cinnamic acid derivatives are widely used in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. organic-chemistry.orgmdpi.comfrontiersin.orgasianpubs.orgmdpi.com The general synthetic routes to cinnamic acids, such as the Perkin reaction, provide a foundation for creating a diverse library of substituted analogs for further synthetic exploration. orgsyn.org The synthesis of related compounds like p-chlorocinnamic acid has been well-described, indicating the accessibility of these types of building blocks for synthetic chemists. nih.gov
Utilization in the Development of Photosensitive Materials and Resins
The cinnamate (B1238496) moiety is a well-known photosensitive group that can undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring. This photoreaction is the basis for the use of cinnamic acid derivatives in the development of photosensitive polymers, also known as photoresins. These materials find applications in photolithography, a key process in the manufacturing of microelectronics and printed circuit boards.
While direct studies on this compound for this specific application are not prevalent, the extensive research on other cinnamic acid derivatives provides a strong indication of its potential. The incorporation of cinnamate groups into a polymer backbone allows for the cross-linking of the polymer chains when exposed to UV light. This cross-linking event alters the solubility of the polymer, enabling the creation of patterns on a substrate. The unexposed regions remain soluble and can be washed away, leaving behind the desired pattern. The substitution on the phenyl ring, such as the chloro group in this compound, can influence the photochemical properties of the cinnamate group, potentially fine-tuning the sensitivity and resolution of the photoresin.
Analytical Methodologies and Related Applications
The analytical chemistry of cinnamic acid derivatives is a significant area of research, driven by the need to detect and quantify these compounds in various matrices. This includes their roles as synthetic intermediates, their presence in biological systems, and their use in technological applications.
Related Cyano-derivatives (e.g., 4-Chloro-α-cyanocinnamic acid) as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Matrices for Biomolecule Analysis
A closely related compound, 4-Chloro-α-cyanocinnamic acid (Cl-CCA), has emerged as a superior matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, a key technique in proteomics for the analysis of peptides and proteins. nih.govpnas.org MALDI-TOF MS relies on a matrix compound to co-crystallize with the analyte and absorb the laser energy, facilitating the soft ionization of the biomolecule.
Traditionally, α-cyano-4-hydroxycinnamic acid (CHCA) has been the "gold standard" matrix for peptide analysis. nih.govnih.gov However, research has shown that Cl-CCA offers several advantages over CHCA. nih.govnih.gov
Key Advantages of 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) as a MALDI Matrix:
| Feature | Description | Reference |
| Increased Sensitivity | Cl-CCA has demonstrated a significant increase in sensitivity, allowing for the detection of lower abundance peptides. nih.govnih.gov | |
| Enhanced Peptide Recovery | It provides a more uniform response to peptides with varying basicity, leading to a more comprehensive analysis of complex peptide mixtures. nih.govpnas.org | |
| Improved Sequence Coverage | Studies have shown a dramatic increase in the sequence coverage of proteins, such as bovine serum albumin (BSA), when using Cl-CCA compared to CHCA. For a 1 fmol BSA in-solution digest, sequence coverage was raised to 48% with Cl-CCA, compared to 4% with CHCA. nih.gov | |
| Analysis of Labile Peptides | Cl-CCA is considered a "cooler" matrix, meaning it transfers less internal energy to the analyte during ionization. This results in less fragmentation of labile peptides, such as phosphopeptides, allowing for their intact analysis. nih.govnih.gov | |
| Cleaner Spectra | Cl-CCA often produces cleaner background spectra with fewer low-mass artifacts compared to CHCA. nih.gov |
The superior performance of Cl-CCA is attributed to its lower proton affinity compared to CHCA, which facilitates a more efficient proton transfer to the analyte molecules, a key step in the ionization process. pnas.orgmdpi.com The development of ionic liquid matrices (ILMs) and liquid support matrices (LSMs) using Cl-CCA as the chromophore has further expanded its utility by providing greater sample homogeneity and tolerance to contaminants. acs.orgresearchgate.net
Development of Analytical Methods for Detection and Quantification in Complex Matrices
The development of robust analytical methods for the detection and quantification of this compound in complex matrices is crucial for monitoring its presence in environmental samples, in biological systems during metabolic studies, or for quality control in industrial applications. While specific validated methods for this particular compound are not widely published, general analytical techniques for cinnamic acid derivatives are well-established and would be applicable.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), would be the method of choice for the separation and quantification of this compound. The selection of the stationary phase (e.g., C18) and the mobile phase composition would be optimized to achieve good separation from other components in the matrix.
For trace analysis in complex samples like environmental water or biological fluids, a sample preparation step, such as solid-phase extraction (SPE), would likely be necessary to remove interferences and concentrate the analyte before instrumental analysis. The development of such a method would involve validation of parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. Techniques like UPLC-Q-TOF-MSE have been successfully used for the comprehensive analysis of cinnamic acid derivatives in natural product extracts. nih.gov
Future Research Directions and Scholarly Perspectives
Rational Design of Novel Derivatives with Enhanced Specificity and Potency
The rational design of new derivatives based on the 4-Chloro-α-phenylcinnamic acid scaffold is a primary avenue for future research. The goal is to synthesize novel compounds with improved biological activity, greater target specificity, and enhanced potency. Cinnamic acid and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The chemical structure of cinnamic acid, featuring a benzene (B151609) ring and a carboxylic acid group, allows for extensive modification to create synthetic derivatives with potentially stronger biological activities. nih.gov
Future efforts will likely focus on systematic modifications of the 4-Chloro-α-phenylcinnamic acid molecule. This includes altering the substitution pattern on both the 4-chloro-phenyl ring and the α-phenyl ring. Introducing different functional groups could modulate the compound's electronic and steric properties, which in turn can influence its interaction with biological targets. For instance, studies on related cinnamic acid derivatives have shown that the presence and position of halogen atoms can significantly impact their biological efficacy. nih.gov
A study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which incorporated a 4-chlorocinnamic acid moiety, demonstrated that these hybrid molecules could be more effective than their individual components. researchgate.net This suggests that creating hybrid molecules by combining the 4-Chloro-α-phenylcinnamic acid scaffold with other pharmacophores is a promising strategy. For example, a related compound, 4-chloro-α-methylcinnamic acid, has shown notable antifungal activity, suggesting that modifications at the alpha position are a critical area for exploration. mdpi.com
In-depth Mechanistic Studies of Observed Biological Activities
While preliminary studies on related compounds suggest various biological activities, the precise mechanisms of action for 4-Chloro-α-phenylcinnamic acid remain largely unelucidated. Future research is crucial to understand how this compound exerts its effects at a molecular level. For many cinnamic acid derivatives, their biological activity is attributed to their ability to interact with various cellular targets. jocpr.com
A significant area of investigation will be to determine the specific enzymes, receptors, or signaling pathways that are modulated by 4-Chloro-α-phenylcinnamic acid. For example, modern pharmacological research has confirmed that the primary active components of cinnamon, which include cinnamic acid and its derivatives, have multiple pharmacological effects such as anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties. mdpi.com Understanding which of these, if any, are relevant to 4-Chloro-α-phenylcinnamic acid is a key objective.
In a study of related N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, the compounds did not show significant cytotoxic effects on several human cancer cell lines. researchgate.net This highlights the need for broad-based screening to identify the specific biological contexts in which 4-Chloro-α-phenylcinnamic acid and its derivatives might be active. Future mechanistic studies will likely employ a range of techniques, including transcriptomics, proteomics, and metabolomics, to obtain a comprehensive view of the cellular response to this compound.
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational methods are set to play a pivotal role in accelerating the discovery and optimization of 4-Chloro-α-phenylcinnamic acid derivatives. Techniques such as molecular docking and molecular dynamics simulations have proven effective in predicting the binding affinity and mode of action of potential drug candidates. nih.gov These in silico approaches allow for a detailed examination of the molecular interactions between a compound and its biological target, facilitating the rational design of new and improved molecules.
Future research will likely involve the development of quantitative structure-activity relationship (QSAR) models for 4-Chloro-α-phenylcinnamic acid and its analogs. These models can help identify the key structural features that are essential for a particular biological activity. By understanding these relationships, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
For example, a study focused on cinnamic acid derivatives used in silico screening to identify potential biological targets related to the regulation of cell growth and apoptosis in cancer cells. nih.gov A similar approach could be applied to 4-Chloro-α-phenylcinnamic acid to predict its potential therapeutic applications. Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, which is a critical step in the drug development process.
Exploration of Uncharted Biological and Material Science Applications
Beyond the currently explored areas, future research should also aim to uncover novel applications for 4-Chloro-α-phenylcinnamic acid in both biology and material science. The diverse biological activities of cinnamic acid derivatives suggest that 4-Chloro-α-phenylcinnamic acid may have untapped potential in various therapeutic areas. jocpr.com
For instance, the antifungal properties of the related 4-chloro-α-methylcinnamic acid suggest that 4-Chloro-α-phenylcinnamic acid could be investigated as a potential new antifungal agent, especially in the context of rising drug resistance. mdpi.com Additionally, the ability of some cinnamic acid derivatives to inhibit quorum sensing, a communication mechanism among microorganisms, opens up possibilities for their use in combating bacterial infections. researchgate.net
In the realm of material science, cinnamic acid derivatives have been explored for various applications due to their unique chemical properties. While no specific material science applications for 4-Chloro-α-phenylcinnamic acid have been reported, the presence of the phenyl and chloro groups could impart interesting properties for the development of new polymers or functional materials. The structural similarity to compounds used as intermediates for insecticides and other agricultural chemicals also suggests potential applications in this field. google.com
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-(α-phenyl)cinnamic acid, and how can reaction conditions be optimized?
To synthesize 4-Chloro-(α-phenyl)cinnamic acid, a common approach involves coupling cinnamic acid derivatives with halogenated aromatic precursors. For example, esterification reactions using 4-chloro-substituted benzaldehydes and α-phenylcinnamic acid intermediates under acidic or basic catalysis (e.g., H₂SO₄ or K₂CO₃) can yield the target compound. Optimization includes controlling reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products .
Q. How can spectroscopic methods (e.g., NMR, FT-IR) be employed to characterize the structural integrity of 4-Chloro-(α-phenyl)cinnamic acid?
- ¹H/¹³C NMR : Confirm the presence of the α-phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the cinnamic acid backbone (δ 6.3–6.8 ppm for vinyl protons). The chlorine substituent induces deshielding in adjacent protons, shifting signals upfield.
- FT-IR : Key peaks include the carboxylic acid O–H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and C–Cl vibration (~550–850 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.05 for C₁₅H₁₁ClO₂) .
Q. What are the primary applications of 4-Chloro-(α-phenyl)cinnamic acid in biochemical assays?
This compound serves as a tyrosinase inhibitor in enzymatic studies, where its 4-chloro substitution enhances binding to the enzyme’s active site. It is also used in MALDI-MS as a matrix (e.g., 4-Chloro-α-cyanocinnamic acid, Cl-CCA) to improve peptide ionization efficiency. In antifungal research, its derivatives disrupt fungal membrane integrity via reactive oxygen species (ROS) generation .
Advanced Research Questions
Q. How does the 4-chloro substituent influence structure-activity relationships (SAR) in antifungal and tyrosinase inhibition studies?
- Antifungal Activity : The electron-withdrawing chlorine atom at the para position enhances lipophilicity, facilitating membrane penetration. Substitution at this position increases ROS generation in fungal cells, as observed in Aspergillus fumigatus models. Compare with meta-substituted analogs, which show reduced activity due to steric hindrance .
- Tyrosinase Inhibition : The chlorine group stabilizes π-π interactions with the enzyme’s copper-binding site. Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive inhibition patterns, with Kᵢ values < 10 µM for para-substituted derivatives versus >50 µM for ortho-substituted analogs .
Q. How can researchers address discrepancies in reported biological activity data for 4-Chloro-(α-phenyl)cinnamic acid derivatives?
Discrepancies often arise from variations in assay conditions:
- Solvent Effects : Use DMSO for solubility but ensure final concentrations ≤1% to avoid cytotoxicity artifacts.
- Microbial Strain Variability : Validate results across multiple strains (e.g., Candida albicans vs. Cryptococcus neoformans).
- Data Normalization : Include internal controls (e.g., fluconazole for antifungal assays) and report IC₅₀ values with standard deviations from triplicate experiments .
Q. What methodological advancements improve the performance of 4-Chloro-(α-cyanocinnamic acid) (Cl-CCA) as a MALDI matrix?
Cl-CCA outperforms traditional matrices (e.g., CHCA) by enabling uniform peptide ionization, particularly for basic peptides. Key optimizations include:
- Crystallization Conditions : Use 10 mg/mL Cl-CCA in 70% acetonitrile/0.1% TFA for homogeneous matrix-analyte co-crystallization.
- Laser Energy Adjustment : Reduce laser fluence by 15–20% to minimize fragmentation.
- Sensitivity Enhancement : For proteomic analyses, Cl-CCA increases sequence coverage (e.g., 48% vs. 4% for BSA digests with CHCA) and detects sub-fmol quantities .
Q. How can computational modeling guide the design of 4-Chloro-(α-phenyl)cinnamic acid derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding poses in tyrosinase (PDB: 2Y9X) or fungal Cyp51 (PDB: 5FSA). Prioritize derivatives with ΔG < −8 kcal/mol.
- QSAR Models : Correlate Hammett σ values of substituents with logP and IC₅₀ data to identify optimal electron-withdrawing groups.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate binding kinetics .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction stoichiometry and purification steps meticulously, especially for halogenated intermediates prone to degradation.
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and quantify purity via HPLC (>95%).
- Biological Assays : Include dose-response curves and mechanistic studies (e.g., ROS detection with DCFH-DA) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
